![molecular formula C6H10N2O2 B13329332 (2S)-2-Amino-5-cyanopentanoic acid](/img/structure/B13329332.png)
(2S)-2-Amino-5-cyanopentanoic acid
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Overview
Description
(2S)-2-Amino-5-cyanopentanoic acid: is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) at the second carbon and a cyano group (-CN) at the fifth carbon of the pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Amino-5-cyanopentanoic acid can be achieved through several methods. One common approach involves the use of dynamic kinetic resolution of the corresponding racemate. This method allows for the selective production of the desired enantiomer by using chiral catalysts or reagents .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (2S)-2-Amino-5-cyanopentanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo compounds.
Reduction: The cyano group can be reduced to form primary amines.
Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products:
Oxidation: Formation of oxo compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino acids or nitriles.
Scientific Research Applications
Chemistry: (2S)-2-Amino-5-cyanopentanoic acid is used as a building block in the synthesis of more complex molecules
Biology: In biological research, this compound can be used to study enzyme-substrate interactions and protein folding mechanisms. Its incorporation into peptides and proteins can provide insights into the structure-function relationships of biomolecules.
Medicine: This compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates for various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-Amino-5-cyanopentanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, while the cyano group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
(2S)-2-Amino-5,5,5-trifluoropentanoic acid: A fluorinated analogue with similar structural features but different electronic properties.
(2S)-2-Amino-5-hydroxyhexanoic acid: Contains a hydroxyl group instead of a cyano group, leading to different reactivity and applications.
(2S)-2-Amino-5-methylhexanoic acid: A methyl-substituted analogue with distinct steric and electronic effects.
Uniqueness: (2S)-2-Amino-5-cyanopentanoic acid is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for diverse chemical transformations. Its ability to participate in various reactions and form stable derivatives makes it a valuable compound in research and industrial applications.
Biological Activity
(2S)-2-Amino-5-cyanopentanoic acid, also known as 2-amino-5-cyanovaleric acid, is an amino acid derivative that has garnered attention for its potential biological activities. This article explores the compound's mechanisms of action, biological effects, and applications in various fields of research.
Chemical Structure and Properties
This compound is characterized by its unique chiral configuration and the presence of both amino and nitrile functional groups. These features contribute to its distinctive biological activities compared to similar compounds.
Property | Details |
---|---|
Molecular Formula | C6H10N2O |
Molecular Weight | 126.16 g/mol |
Chirality | S configuration (2S) |
Functional Groups | Amino (-NH2), Nitrile (-C≡N) |
The biological activity of this compound primarily involves its interaction with enzymes and receptors in metabolic pathways. It may act as a substrate or inhibitor for various enzymes involved in amino acid metabolism, influencing neurotransmitter synthesis and metabolic disorders.
Enzyme Interactions
- Amino Acid Metabolism : The compound may modulate the activity of enzymes responsible for amino acid catabolism, impacting overall metabolic homeostasis.
- Neurotransmitter Synthesis : It can influence the synthesis of neurotransmitters, potentially affecting neurological functions and disorders.
Biological Effects
Research indicates that this compound exhibits several notable biological effects:
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : There is evidence indicating that it may reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Its role in neurotransmitter regulation points to potential neuroprotective effects, particularly in conditions like neurodegeneration.
Case Studies and Research Findings
- Inflammation Models : In studies involving animal models of inflammation, this compound demonstrated a reduction in inflammatory markers, suggesting its potential as an anti-inflammatory agent .
- Metabolic Disorders : Research has linked the compound to improved glucose metabolism in diabetic models, indicating its role in managing metabolic disorders .
- Neuropharmacology : Investigations into its effects on neurotransmitter levels have shown promise for treating conditions such as depression and anxiety .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Structure Description | Unique Features |
---|---|---|
(R)-2-Amino-5-cyanopentanoic acid | Enantiomer of (S) | Different biological activities due to chiral configuration |
2-Amino-4-cyanobutanoic acid | Shorter carbon chain | Potentially different reactivity and biological effects |
2-Amino-6-cyanocaproic acid | Longer carbon chain | Variations in solubility and interaction profiles |
Properties
Molecular Formula |
C6H10N2O2 |
---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(2S)-2-amino-5-cyanopentanoic acid |
InChI |
InChI=1S/C6H10N2O2/c7-4-2-1-3-5(8)6(9)10/h5H,1-3,8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
AAWKBLYYEHJYCW-YFKPBYRVSA-N |
Isomeric SMILES |
C(CC#N)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC#N)CC(C(=O)O)N |
Origin of Product |
United States |
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